molecular formula C12H20FNO3 B13323940 tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13323940
M. Wt: 245.29 g/mol
InChI Key: STIUCAGGJKFTET-UHFFFAOYSA-N
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Description

tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a fluorinated spiro compound with a unique structure that includes a spirocyclic framework. This compound is often used as a building block in organic synthesis and has applications in medicinal chemistry and drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate can be synthesized starting from 4-oxypiperidine-1-carboxylate. The synthetic route involves the preparation of 4-methylene piperidine-1-carboxylate, which is then reacted with trichloroacetyl chloride to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution due to the presence of the fluorine atom.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. For instance, it has been reported to act as a GPR119 agonist, which is involved in the regulation of glucose homeostasis and lipid metabolism . The compound’s fluorinated spirocyclic structure allows it to interact with these targets effectively, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate: Similar in structure but lacks the fluorine atom.

    tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Contains an oxo group instead of the fluoro group.

Uniqueness

The presence of the fluorine atom in tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and development .

Properties

Molecular Formula

C12H20FNO3

Molecular Weight

245.29 g/mol

IUPAC Name

tert-butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C12H20FNO3/c1-11(2,3)17-10(15)14-6-4-12(5-7-16-12)9(13)8-14/h9H,4-8H2,1-3H3

InChI Key

STIUCAGGJKFTET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCO2)C(C1)F

Origin of Product

United States

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